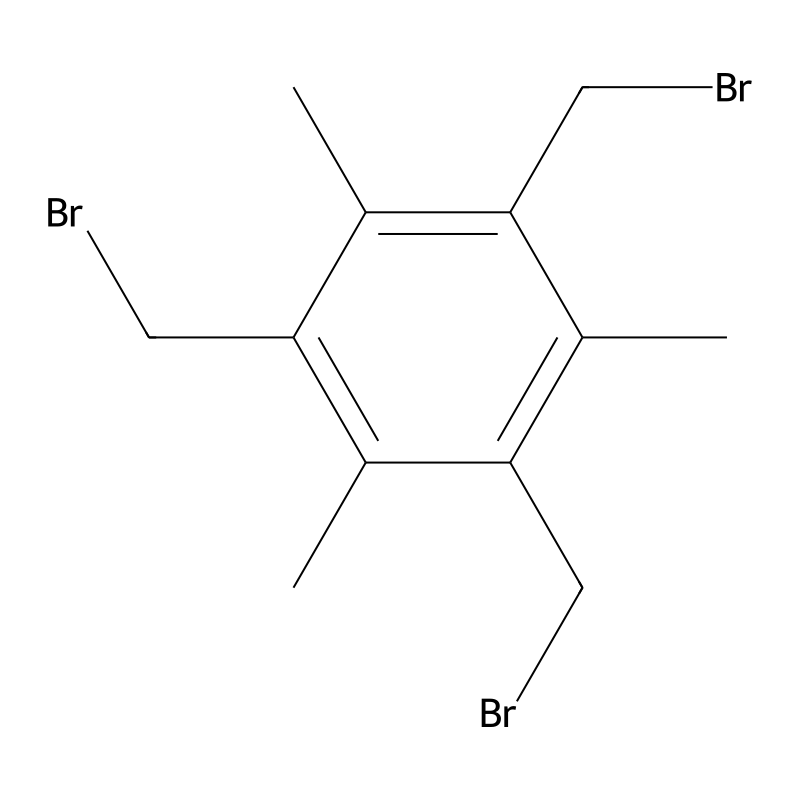

2,4,6-Tris(bromomethyl)mesitylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4,6-Tris(bromomethyl)mesitylene is a tri-substituted aromatic compound with the molecular formula . It features three bromomethyl groups attached to a mesitylene backbone, which consists of a 1,3,5-trimethylbenzene structure. This compound is notable for its unique steric and electronic properties due to the presence of multiple bromine substituents, which can influence its reactivity and interactions in various chemical contexts .

The chemical reactivity of 2,4,6-Tris(bromomethyl)mesitylene is primarily driven by the electrophilic nature of the bromomethyl groups. These groups can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles. For instance, reactions with amines or alcohols can yield amine or ether derivatives, respectively. Additionally, the compound can participate in coupling reactions, particularly in the synthesis of more complex organic molecules through cross-coupling techniques such as Suzuki or Stille reactions .

The synthesis of 2,4,6-Tris(bromomethyl)mesitylene typically involves the bromomethylation of mesitylene using bromomethyl methyl ether or other bromomethylating agents in the presence of an acid catalyst. The process generally follows these steps:

- Starting Material: Mesitylene is used as the base compound.

- Bromomethylation: The mesitylene is treated with a bromomethylating agent under controlled conditions (temperature and time) to ensure selective substitution at the 2, 4, and 6 positions.

- Purification: The resulting product is purified through recrystallization or chromatography to obtain pure 2,4,6-Tris(bromomethyl)mesitylene .

2,4,6-Tris(bromomethyl)mesitylene has potential applications in various fields:

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

- Material Science: Due to its unique structure, it may be explored for use in developing new materials with specific properties.

- Pharmaceuticals: Its derivatives could be investigated for potential pharmaceutical applications based on their biological activities .

Interaction studies involving 2,4,6-Tris(bromomethyl)mesitylene could focus on its reactivity with nucleophiles and its behavior in polymerization reactions. Understanding these interactions is crucial for predicting its behavior in various chemical environments and for designing new compounds based on its structure. Additionally, studies could explore how this compound interacts with biological systems at a molecular level .

Several compounds share structural similarities with 2,4,6-Tris(bromomethyl)mesitylene. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3,5-Tris(bromomethyl)benzene | Tri-substituted aromatic | Lacks methyl groups; potentially different reactivity |

| 2,4-Dibromomesitylene | Di-substituted aromatic | Fewer bromine substituents; different steric effects |

| 1-Bromo-3-mesitylbenzene | Mono-substituted aromatic | Simplified structure; less complex reactivity |

The uniqueness of 2,4,6-Tris(bromomethyl)mesitylene lies in its tri-brominated structure combined with the mesitylene framework. This configuration provides distinct steric hindrance and electronic characteristics that can lead to unique chemical behaviors compared to its analogs .

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant